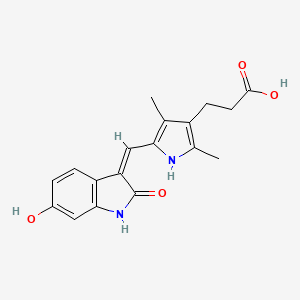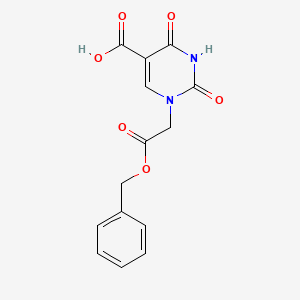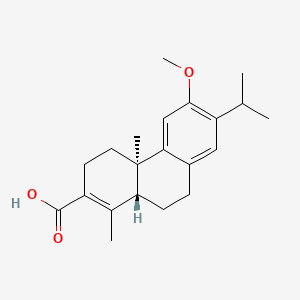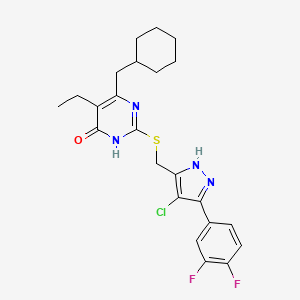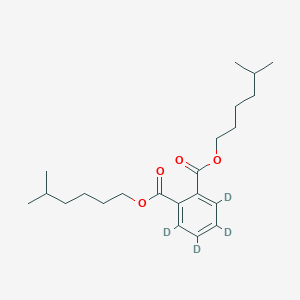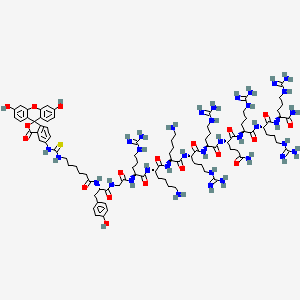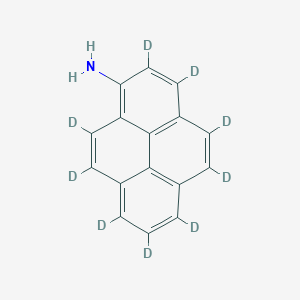
1-Aminopyrene-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminopyrene-d9 is a deuterated derivative of 1-Aminopyrene, a polycyclic aromatic hydrocarbon (PAH) with an amino group attached to the pyrene structure. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminopyrene-d9 can be synthesized through a hydrogen-deuterium exchange reaction. This involves treating 1-Aminopyrene with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminopyrene-d9 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amines.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Forms primary amines.
Substitution: Results in various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
1-Aminopyrene-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in studies of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential role in drug development and pharmacokinetics.
Industry: Utilized in the development of advanced materials and environmental analysis.
Mecanismo De Acción
1-Aminopyrene-d9 exerts its effects through interactions with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a signaling pathway that leads to the expression of target genes involved in various biological processes . This mechanism is particularly relevant in studies of chronic kidney disease and other health conditions .
Comparación Con Compuestos Similares
1-Aminopyrene: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
3-Aminopyrene: Another isomer with different substitution patterns and reactivity.
Uniqueness: 1-Aminopyrene-d9 is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas requiring precise tracking of molecular interactions and pathways .
Propiedades
Fórmula molecular |
C16H11N |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2,3,4,5,6,7,8,9,10-nonadeuteriopyren-1-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
Clave InChI |
YZVWKHVRBDQPMQ-LOIXRAQWSA-N |
SMILES isomérico |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])N)[2H])[2H])[2H] |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


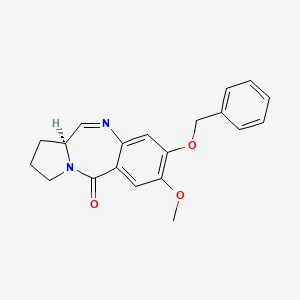
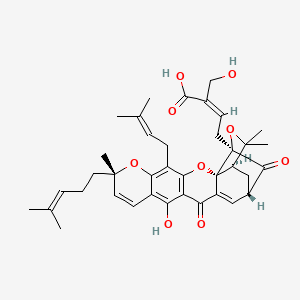
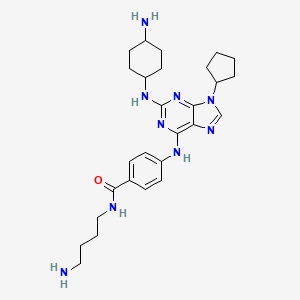
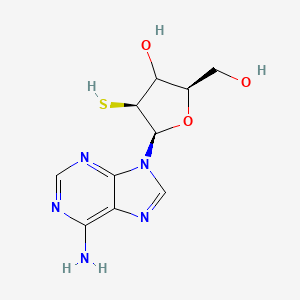
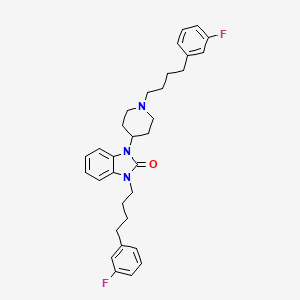

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
